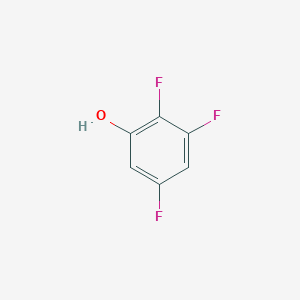

2,3,5-Trifluorophenol

Description

Structural and Electronic Characteristics Relevant to Reactivity

Below is a table summarizing key physicochemical properties of 2,3,5-Trifluorophenol.

Significance of Fluorinated Phenols in Chemical Science

Fluorinated phenols, including isomers like this compound, are highly significant in several areas of chemical science due to the unique properties imparted by fluorine.

In medicinal chemistry , the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. Fluorine substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and membrane permeability. cas.cntandfonline.comnih.gov Fluorinated compounds are integral to numerous pharmaceuticals, including anticancer agents, antidepressants, and anesthetics. cas.cntandfonline.com Furthermore, the radioisotope Fluorine-18 is a crucial component in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool used extensively in drug discovery and clinical settings. frontiersin.orgmdpi.comnih.gov

In materials science , fluorinated phenols serve as monomers or additives for creating high-performance polymers and resins. ontosight.aiontosight.ai For instance, introducing fluorine into phenolic resins can significantly enhance their thermal stability and hydrophobicity, leading to materials with superior chemical resistance and durability. researchgate.nettandfonline.com These advanced materials find applications in aerospace, electronics, and as specialized coatings. researchgate.netnih.gov

Fluorinated phenols are also valuable as chemical intermediates and probes . They are used as starting materials for the synthesis of complex agrochemicals and other specialty chemicals. numberanalytics.com Their unique electronic properties and the sensitivity of the 19F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy make them excellent molecular probes for studying biological systems and chemical reaction mechanisms. rsc.orgrsc.orgacs.org For example, the pKa of fluorinated phenols can shift in different environments, allowing them to be used as pH-sensitive probes in liposomal systems. rsc.orgrsc.org

Finally, the field of synthetic chemistry continues to evolve with new methods for the fluorination of organic molecules. The deoxyfluorination of phenols, for instance, is an important transformation that provides direct access to valuable aryl fluorides from readily available starting materials. harvard.edunih.govacs.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZQXSIWHRRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369839 | |

| Record name | 2,3,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-15-7 | |

| Record name | 2,3,5-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,5 Trifluorophenol

Strategic Approaches to Regioselective Fluorination

The regioselective synthesis of 2,3,5-trifluorophenol presents a notable challenge due to the need to control the precise placement of three fluorine atoms and a hydroxyl group on the benzene (B151609) ring. Advanced synthetic approaches are centered on achieving this high degree of regioselectivity.

Halogenated Benzene Hydrolysis Routes

One potential pathway to this compound involves the hydrolysis of a suitably substituted halogenated benzene, such as 1-chloro-2,3,5-trifluorobenzene (B3040755) or 1,2,4,5-tetrafluorobenzene (B1209435). This approach is predicated on the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile (in this case, a hydroxide (B78521) source) displaces a halide ion on the aromatic ring. The presence of multiple electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack.

The hydrolysis of polyhalogenated benzenes typically proceeds through a Meisenheimer complex intermediate. The reaction is often facilitated by strong bases or can be catalyzed under acidic conditions with the aid of metal catalysts.

In a hypothetical acidic catalytic system for the hydrolysis of a tetrafluorobenzene to a trifluorophenol, concentrated sulfuric acid (H₂SO₄) can act as both a solvent and a protonating agent, potentially enhancing the electrophilicity of the carbon atom attached to the leaving group (a fluorine atom). The reaction mechanism likely involves the formation of a transient cyclohexadienyl cation (a Wheland intermediate) after the addition of a water molecule.

Copper(II) sulfate (B86663) (CuSO₄) can serve as a catalyst in such reactions, potentially through a mechanism analogous to aspects of the Sandmeyer reaction, where copper facilitates the displacement of a leaving group. In the context of hydrolysis, a plausible mechanism involves the coordination of the copper catalyst to the aromatic ring, which can further polarize the carbon-halogen bond and facilitate the nucleophilic attack by water or a hydroxide species. The subsequent loss of a proton and the halide ion regenerates the aromatic system, yielding the desired phenol (B47542).

C₆H₂F₄ + H₂O --(H₂SO₄, CuSO₄)--> C₆H₂F₃(OH) + HF

The regioselectivity of the hydrolysis of a substrate like 1,2,4,5-tetrafluorobenzene would be influenced by the relative activation of the different carbon-fluorine bonds by the other fluorine atoms.

The efficiency and selectivity of the halogenated benzene hydrolysis route are highly dependent on the careful optimization of several key reaction parameters. Due to the high stability of the carbon-fluorine bond, elevated temperatures and pressures are generally required to drive the reaction to completion.

| Parameter | Typical Range | Rationale |

| Temperature | 150 - 250 °C | To overcome the high activation energy associated with the cleavage of the C-F bond. |

| Pressure | 10 - 50 atm | To maintain the solvent in the liquid phase at high temperatures and to increase the concentration of gaseous reactants if any. |

| Stoichiometry | Excess of hydrolyzing agent | To ensure complete conversion of the starting material. The molar ratio of the hydrolyzing agent (e.g., NaOH or H₂O) to the halogenated benzene is typically greater than 1. |

| Catalyst Loading | 1 - 10 mol% | To achieve a balance between reaction rate and cost-effectiveness. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Careful control of these parameters is crucial to maximize the yield of this compound while minimizing the formation of byproducts, such as other isomers or diaryl ethers.

Diazotization and Hydrolysis of Trifluoroaniline Precursors

A more established and often more regioselective route to substituted phenols is through the diazotization of the corresponding aniline (B41778), followed by hydrolysis of the resulting diazonium salt. This method offers a high degree of control over the position of the hydroxyl group.

The key precursor for this route is 2,3,5-trifluoroaniline (B1306033). A viable synthetic approach to this compound is the nucleophilic aromatic substitution of 1,2,3,5-tetrafluorobenzene (B1583067) with ammonia (B1221849) or a protected ammonia equivalent. This reaction is analogous to the synthesis of other fluoroanilines from polyfluorobenzenes.

The synthesis can be represented as:

C₆H₂F₄ + NH₃ --> C₆H₂F₃(NH₂) + HF

This amination is typically carried out under high pressure and at elevated temperatures, often in the presence of a solvent.

| Parameter | Typical Value/Range | Purpose |

| Reactant | 1,2,3,5-Tetrafluorobenzene | Starting material |

| Reagent | Liquid Ammonia | Source of the amino group |

| Solvent | Triethylamine or Propylene Glycol | To facilitate the reaction and dissolve reactants |

| Catalyst | Copper Powder | To catalyze the nucleophilic substitution |

| Temperature | 180 - 250 °C | To provide sufficient energy for the reaction |

| Pressure | High Pressure (autoclave) | To maintain ammonia in the liquid phase and increase reaction rate |

| Reaction Time | 36 - 72 hours | To ensure completion of the reaction |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

An alternative approach involves the reduction of a corresponding trifluoronitrobenzene, which can be prepared by the nitration of 1,2,4-trifluorobenzene.

Once 2,3,5-trifluoroaniline is obtained, it can be converted to this compound in a two-step sequence involving diazotization and hydrolysis.

Diazotization: The aniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The reaction is as follows:

C₆H₂F₃NH₂ + NaNO₂ + 2H₂SO₄ --> C₆H₂F₃N₂⁺HSO₄⁻ + NaHSO₄ + 2H₂O

Hydrolysis: The resulting 2,3,5-trifluorobenzenediazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily displaced by a water molecule. This process is often facilitated by the presence of a copper catalyst, such as copper(II) sulfate, in a variation of the Sandmeyer reaction. byjus.comgeeksforgeeks.orgwikipedia.org

The mechanism of the copper-catalyzed hydrolysis is believed to involve a single electron transfer from Cu(I) (which can be formed in situ from Cu(II)) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. byjus.comnih.gov The aryl radical then reacts with a water molecule or a hydroxide ion coordinated to the copper center to form the phenol, regenerating the Cu(I) catalyst. wikipedia.org

C₆H₂F₃N₂⁺HSO₄⁻ + H₂O --(CuSO₄, Heat)--> C₆H₂F₃OH + N₂ + H₂SO₄

This method is generally preferred for its high regioselectivity, as the position of the resulting hydroxyl group is predetermined by the position of the amino group in the precursor aniline.

Organometallic Approaches to Phenol Synthesis

Organometallic chemistry offers powerful tools for the synthesis of complex aromatic compounds, including highly substituted phenols like this compound. These methods often proceed through intermediates that allow for precise control over the introduction of functional groups.

A key organometallic strategy for synthesizing fluorinated phenols involves the generation of highly reactive aryl lithium intermediates. This process, known as lithiation, typically starts with a halogenated aromatic precursor. For instance, a compound like 1-bromo-2,3,5-trifluorobenzene (B146721) can be treated with an organolithium reagent, such as n-butyllithium, at very low temperatures. This reaction facilitates a halogen-metal exchange, replacing the bromine atom with a lithium atom and forming 2,3,5-trifluorophenyllithium. The extreme reactivity of this intermediate makes it a versatile precursor for subsequent functionalization. A similar methodology has been successfully applied in the synthesis of related compounds like 3,4,5-trifluorophenol (B1223441), where 3,4,5-trifluorobromobenzene is lithiated using n-butyllithium under cryogenic conditions google.com.

Once the aryl lithium intermediate is formed, it can be "quenched" with an electrophile to introduce the desired hydroxyl group. A sophisticated method for this transformation involves the use of boric acid esters, such as trimethyl borate (B1201080) or triisopropyl borate. The highly nucleophilic carbon of the aryl lithium attacks the electrophilic boron atom of the boric acid ester.

This initial reaction is followed by a carefully controlled workup. The intermediate borate ester is first quenched, for example with an inorganic base, to form a stable trifluorophenylborate salt google.com. This salt is then subjected to oxidative cleavage, typically using hydrogen peroxide in an aqueous system google.com. The final step is acidolysis, which liberates the target phenol, this compound google.com. This multi-step quenching process is favored for its high efficiency and the ability to produce a very pure product, as demonstrated in the synthesis of the isomeric 3,4,5-trifluorophenol, which achieves purities exceeding 99.9% google.com.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for an industrial chemical like this compound depends on a variety of factors beyond the chemical transformation itself. A comparative analysis of different pathways is crucial for optimizing production.

Different synthetic strategies offer trade-offs between reaction yield and final product purity. The organometallic route via lithiation and boric acid ester quenching is notable for producing exceptionally high-purity products, often meeting the stringent requirements for electronic-grade chemicals google.com. For the analogous 3,4,5-trifluorophenol, this method can yield purities of over 99.9% with minimal defluorinated byproducts google.com.

Another common route for synthesizing aromatic phenols involves the diazotization of a corresponding aniline. In this method, a trifluoroaniline is converted into a diazonium salt, which is then hydrolyzed to the phenol. While this method may be simpler in terms of equipment, it can result in lower yields. For example, a patented process for 3,4,5-trifluorophenol starting from 1-halo-3,4,5-trifluorobenzene via the aniline intermediate reports product yields in the range of 74%-77% google.com. While respectable, this is significantly lower than the yields reported for other fluorophenol syntheses, such as a method for 2,3,5,6-tetrafluorophenol (B1216870) that achieved a 95% yield and 99.8% purity chemicalbook.com.

| Synthetic Route | Target/Analogous Compound | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Organometallic/Boric Acid Ester | 3,4,5-Trifluorophenol | Not specified | >99.9% | google.com |

| Diazotization of Aniline | 3,4,5-Trifluorophenol | 74%-77% | Not specified | google.com |

| Decarboxylation/Distillation | 2,3,5,6-Tetrafluorophenol | 95% | 99.8% | chemicalbook.com |

The transition from a laboratory-scale synthesis to industrial production introduces significant challenges. The organometallic route, while high-yielding and pure, requires specialized equipment to handle pyrophoric reagents like n-butyllithium and to maintain the necessary ultra-low reaction temperatures google.com. Despite these challenges, the process is considered to have high potential for industrialization due to the quality of the final product google.com.

The diazotization pathway is often favored for its industrial feasibility as it generally does not require specialized equipment and uses more conventional reagents google.com. The reaction sequence, starting from a halogenated benzene, proceeding through an aniline intermediate, and finally to the phenol, involves well-established industrial processes google.com. The simplicity of the required hardware makes this an attractive option for large-scale production, provided that yield and purity meet the required specifications.

The environmental footprint of a chemical process is a critical consideration. The organometallic pathway involves organic solvents and highly reactive reagents that must be handled and disposed of with care. The use of n-butyllithium also presents safety and handling challenges on an industrial scale.

The diazotization route, while avoiding pyrophoric materials, has its own environmental concerns. The synthesis of the aniline intermediate may involve high-pressure reactions with ammonia using a copper catalyst google.com. The diazotization step itself uses sodium nitrite and strong acids like sulfuric acid, leading to acidic waste streams that require neutralization google.com. The potential for generating nitrogen oxides and other hazardous byproducts must also be carefully managed in an industrial setting. Both routes require careful consideration of waste treatment and process safety to minimize their environmental impact.

Mechanistic Investigations of 2,3,5 Trifluorophenol Reactivity

Oxidative Transformations

The oxidative transformation of 2,3,5-trifluorophenol is a key area of research, particularly concerning its environmental fate and potential for bioremediation. Both enzymatic and chemical processes can lead to the degradation and transformation of this compound.

Microbial enzymes play a crucial role in the initial steps of this compound degradation. nih.govresearchgate.net The process often involves oxidative biodehalogenation, where a fluorine substituent is replaced by a hydroxyl group, a critical step for further breakdown of the aromatic ring. oup.com

The enzymatic breakdown of this compound is initiated by powerful oxidizing enzymes. Phenol (B47542) hydroxylases, a type of dioxygenase, are instrumental in the first hydroxylation step. nih.govresearchgate.netoup.com These enzymes catalyze the introduction of a second hydroxyl group onto the aromatic ring, converting the fluorophenol into a fluorocatechol. nih.govoup.com For instance, studies with various Rhodococcus species have shown that their phenol hydroxylases can catalyze the oxidative defluorination of trifluorophenols. researchgate.net

Following the formation of a catechol intermediate, ring cleavage is typically carried out by another class of enzymes called catechol 1,2-dioxygenases. nih.gov These enzymes break the aromatic ring of the fluorocatechol between the two hydroxyl groups (an intradiol cleavage), resulting in the formation of a linear, unsaturated carboxylic acid known as a fluoromuconate. nih.govscribd.com This ring-opening step is essential for the further metabolism of the compound towards central metabolic pathways. nih.gov

The biodegradation of this compound leads to a series of fluorinated intermediates. The primary metabolites formed are fluorocatechols. In the case of this compound, hydroxylation can lead to the formation of 3,5-difluorocatechol. oup.comresearchgate.net This specific metabolite was identified in studies with Rhodococcus opacus 1G, where oxidative defluorination at the C2 position was preferred. oup.com

These fluorocatechols are then subject to ring cleavage, yielding fluoromuconates. For example, the degradation of this compound has been shown to produce 2,4-difluoromuconate. scribd.comresearchgate.net The accumulation and identification of these metabolites are crucial for mapping the entire degradation pathway. nih.govresearchgate.net

Table 1: Identified Fluorinated Metabolites from this compound Degradation

| Precursor Compound | Enzyme(s) | Metabolite(s) |

| This compound | Phenol Hydroxylase | 3,5-Difluorocatechol oup.comresearchgate.net |

| 3,5-Difluorocatechol | Catechol 1,2-dioxygenase | 2,4-Difluoromuconate scribd.comresearchgate.net |

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and convenient analytical tool for investigating the microbial degradation of fluorinated aromatic compounds like this compound. nih.govresearchgate.net Its high sensitivity and the lack of natural fluorine in most biological systems make it ideal for tracking the fate of fluorinated xenobiotics and their metabolites in complex biological mixtures, often without the need for extensive purification. nih.govnih.gov

Researchers have successfully used ¹⁹F NMR to monitor the time-dependent conversion of fluorophenols and to identify the resulting fluorinated intermediates in both cell-free extracts and whole-cell incubations. nih.gov For example, ¹⁹F NMR studies have confirmed the transformation of this compound into metabolites like 3,5-difluorocatechol and 2,4-difluoromuconate by providing unique chemical shift values for each fluorine atom in the molecules. nih.govresearchgate.net This technique allows for the direct observation of defluorination events through the appearance of a fluoride (B91410) anion signal and provides detailed information on the regiospecificity of enzymatic reactions. nih.govresearchgate.net

Table 2: Representative ¹⁹F NMR Chemical Shift Data

| Compound/Metabolite | Fluorine Position | Reported Chemical Shift (ppm) |

| This compound | F-2 | -107.4 |

| F-5 | -102.5 | |

| Fluoride Anion | - | -123.0 nih.gov |

Note: Chemical shifts can vary slightly depending on experimental conditions. Data from a study on various fluorophenols. nih.gov

Beyond enzymatic processes, this compound can undergo chemical oxidation. The synthesis of quinones from substituted phenols is a well-established chemical transformation. thieme-connect.dethieme-connect.de

The oxidation of halogenated phenols can lead to the formation of corresponding haloquinones. thieme-connect.de While specific studies detailing the direct chemical oxidation of this compound to a quinone are not prevalent in the searched literature, the oxidation of analogous fluorophenols suggests this is a likely reaction. For instance, 2,3,6-trifluorophenol (B39209) can be oxidized to 2,3,5-trifluorobenzo-1,4-quinone. thieme-connect.de The general methodology for synthesizing quinones involves oxidizing agents like potassium persulfate followed by treatment with an oxidant like ammonium (B1175870) cerium(IV) nitrate. thieme-connect.dethieme-connect.de Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are also known to convert fluorophenols into fluorinated quinones. These reactions are significant as quinones are an important class of compounds with various applications and biological activities. thieme-connect.dethieme-connect.de

Chemical Oxidation Reactions

Influence of Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)

Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are known to react with phenols. libretexts.org In the case of fluorinated phenols, these reactions can lead to the formation of fluorinated quinones. While specific studies detailing the oxidation of this compound by KMnO₄ or CrO₃ are not extensively documented in the provided search results, the general reactivity of phenols suggests that this compound would likely undergo oxidation to form a corresponding trifluoroquinone. libretexts.org The reaction with KMnO₄ typically proceeds until a carboxylic acid is formed, though under controlled conditions, it can yield other products. libretexts.org The oxidation of phenols can be influenced by pH, with reactions often occurring under basic conditions. libretexts.orgresearchgate.net For instance, the oxidation of other phenolic compounds by permanganate has been shown to be enhanced in the presence of humic acid at lower pH levels. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction class for fluorinated aromatic compounds. masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms on the aromatic ring makes it susceptible to attack by nucleophiles. masterorganicchemistry.com

In this compound, the fluorine atoms can be displaced by nucleophiles. The rate and regioselectivity of this displacement are influenced by the electronic effects of the fluorine atoms and the hydroxyl group. Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, accelerate the reaction. masterorganicchemistry.com The phenylazo group, for example, has been shown to activate both fluorine and chlorine for nucleophilic substitution. vanderbilt.edu In a comparative study, the presence of an ortho-fluorine atom was found to increase the rate of nucleophilic aromatic substitution significantly more than a para-fluorine atom. vanderbilt.edu

Copper catalysts are frequently employed to facilitate nucleophilic aromatic substitution reactions on fluorinated aromatic rings. google.com For example, copper salts or copper oxide can catalyze the reaction of halo-trifluorobenzenes with ammonia (B1221849) to produce trifluoroanilines. google.com The synthesis of 3,4,5-trifluorophenol (B1223441) has been achieved with a yield of 77% using copper sulfate (B86663) as a catalyst. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing the yield and selectivity of these reactions. mdpi.com For instance, in copper-catalyzed click reactions, the choice of ligand, base, and solvent can significantly impact the reaction outcome. mdpi.com

Regioselective Functionalization Studies

The strategic functionalization of specific positions on the this compound ring is critical for its use as a building block in synthesizing more complex molecules.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. rsc.org In fluorinated phenols, the positions for lithiation can be controlled by the directing effects of both the hydroxyl group (often protected) and the fluorine atoms. thieme-connect.com For example, 2,4-difluorophenol (B48109) undergoes regioselective lithiation at the 5-position, which is para to the hydroxyl group. The resulting organolithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxyl group. usp.brfuture4200.com This process, known as carboxylation, allows for the synthesis of fluorinated hydroxybenzoic acids. thieme-connect.com Studies on various di- and trifluorophenols have demonstrated that all possible hydroxybenzoic acid isomers can be synthesized through careful control of lithiation and carboxylation conditions. thieme-connect.com

The table below illustrates the outcomes of regioselective lithiation and carboxylation on different fluorophenol substrates.

| Fluorophenol Substrate | Position of Lithiation | Subsequent Reaction | Product | Reference |

| 2,4-Difluorophenol | 5-position | Carboxylation | 2,4-Difluoro-5-hydroxybenzoic acid | |

| 3,5-Difluorophenol | 2- and 6-positions | Carboxylation | 3,5-Difluoro-2-hydroxybenzoic acid and 3,5-Difluoro-6-hydroxybenzoic acid | |

| 2,3,4-Trifluorophenol (B133511) | 5-position | Carboxylation | 2,3,4-Trifluoro-5-hydroxybenzoic acid |

The regioselectivity of functionalization reactions on this compound is governed by a combination of steric and electronic effects. smolecule.com The fluorine atoms are strongly electron-withdrawing, which influences the acidity of the ring protons and the stability of charged intermediates. masterorganicchemistry.com The hydroxyl group is an ortho, para-director and can direct lithiation to adjacent positions. thieme-connect.com

Steric hindrance from the fluorine atoms and the hydroxyl group can also play a significant role in determining the site of reaction. smolecule.comnih.gov For example, in 3,5-difluorophenol, functionalization occurs at the 2- and 6-positions, which are ortho to the hydroxyl group and influenced by the meta-directing fluorine atoms. In contrast, the steric bulk of a substituent can direct lithiation to a less hindered position. nih.gov The interplay of these effects allows for the selective modification of the this compound scaffold.

Free Radical Reactions and Their Application in Synthesis

The generation and reactivity of the 2,3,5-trifluorophenoxyl radical are of significant interest in both biochemical and synthetic chemistry. The electron-withdrawing nature of the fluorine atoms substantially influences the properties and behavior of this radical intermediate compared to its non-fluorinated counterpart.

Mechanistic studies, particularly in the context of biological systems, have provided valuable insights into the formation of the 2,3,5-trifluorophenoxyl radical. In enzymatic environments, such as in ribonucleotide reductase (RNR), 2,3,5-trifluorotyrosine, which is synthesized from this compound, can be used to generate the corresponding tyrosyl radical. tdx.catgoogle.com The generation of this radical is often enhanced when the precursor amino acid is in its deprotonated state, facilitating oxidation by removing an electron rather than an electron and a proton. tdx.catgoogle.com The study of such radicals within protein structures allows for the detailed investigation of proton-coupled electron transfer (PCET) processes. acs.org

The photochemical generation of fluorophenoxyl radicals is another important area of investigation. Studies on the ultraviolet photodissociation of fluorinated phenols have shown that O–H bond fission can be induced, leading to the formation of the corresponding phenoxyl radical. researchgate.net This process occurs through non-adiabatic coupling at conical intersections between the excited electronic states and a dissociative potential energy surface. researchgate.net

From a synthetic standpoint, the free radical reactions of this compound have been primarily explored in the context of polymerization. The oxidative polymerization of fluorophenols, including isomers like this compound, can be achieved using catalysts such as copper complexes. google.com This process involves the generation of phenoxyl radicals, which then couple to form poly(oxyphenylene) derivatives. google.com The reaction is driven by the valence change of the central copper metal, and the ligands surrounding the metal help to regulate the oxidation-reduction potential required for radical formation. google.com

Below are tables summarizing key research findings related to the free radical reactions of this compound and its derivatives.

Table 1: Enzymatic and Photochemical Generation of Fluorophenoxyl Radicals

| Precursor | Method of Radical Generation | System/Environment | Key Findings | Reference(s) |

| 2,3,5-Trifluorotyrosine | Enzymatic Oxidation | Ribonucleotide Reductase (RNR) | Enables spectroscopic observation of the tyrosyl radical; radical generation is enhanced in the deprotonated state. | tdx.catgoogle.com |

| 2,3,5-Trifluorotyrosine | Protein Film Square-Wave Voltammetry | α3Y Model Protein | Allows for the determination of formal reduction potentials of the fluorinated tyrosyl radical. | acs.org |

| Fluorinated Phenols | UV Photodissociation (220-275 nm) | Gas Phase | O-H bond fission occurs via non-adiabatic coupling, forming fluorophenoxyl radicals. | researchgate.net |

| 2,4,6-Trifluorophenol (B1297822) | Enzymatic Oxidation | Heme Dehaloperoxidase (DHP CpdI) | Reaction initiates with hydrogen atom abstraction from the phenol group to form a radical intermediate. | acs.org |

Table 2: Synthetic Applications of Fluorophenol Radical Reactions

| Reactant(s) | Reaction Type | Catalyst/Conditions | Product(s) | Yield/Efficiency | Reference(s) |

| Fluorophenols (e.g., 2,3,5,6-tetrafluorophenol) | Oxidative Polymerization | Copper complex with a ligand such as 2,6-diphenylpyridine; Oxygen ventilation; 40°C | Poly(oxyfluorophenylene) derivatives | Polymerization degree (n) of 21-33 achieved. | google.com |

| 3,4,5-Trifluorophenol | Photochemical Carbonate Synthesis | UV-C light, O2 bubbling, CHCl3, aqueous NaOH | Bis(3,4,5-trifluorophenyl) carbonate | 87% | acs.org |

These findings highlight the dual utility of studying the radical chemistry of this compound. On one hand, it serves as a valuable probe for understanding complex biochemical electron transfer reactions. On the other, it represents a building block for the synthesis of advanced fluorinated materials through radical-mediated polymerization processes.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 2,3,5-trifluorophenol by analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group. The protons on the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern of the aromatic ring. The hydroxyl proton signal is also observable and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants, which are characteristic and aid in signal assignment. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine atoms and the hydroxyl group, leading to distinct signals for each carbon in the molecule.

¹⁹F NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

¹⁹F NMR is particularly valuable for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.govresearchgate.net

The ¹⁹F NMR spectrum of this compound displays distinct signals for each of the three fluorine atoms, with chemical shifts that are highly sensitive to their position on the aromatic ring. nih.govoup.com The observed coupling constants between the fluorine nuclei (JFF) and between fluorine and proton nuclei (JHF) provide critical information for unambiguous structural assignment. nih.govblogspot.com These coupling constants are highly characteristic of the substitution pattern and the through-bond and through-space interactions between the nuclei. nih.gove-bookshelf.de

Table 1: Representative ¹⁹F NMR Chemical Shift Data

| Compound | Fluorine Position | Chemical Shift (ppm) |

|---|---|---|

| This compound | F-2 | Data not available in search results |

| F-3 | Data not available in search results | |

| F-5 | Data not available in search results | |

| 2,4,5-Trifluorophenol | F-2 | -147.1 |

| F-4 | -153.5 | |

| F-5 | -143.7 |

Chemical shifts are reported relative to CFCl₃. oup.com

Infrared (IR) Spectroscopy

Table 2: General Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the aromatic ring, and the carbon-fluorine (C-F) bonds.

Key expected vibrational modes would include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between molecules.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring is expected to produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ range.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹. The exact positions of these bands are highly sensitive to the substitution pattern on the aromatic ring.

O-H Bending and C-O Stretching: The in-plane bending of the O-H bond and the stretching of the C-O bond are expected to give rise to bands in the 1200-1400 cm⁻¹ region, which may overlap with the C-F stretching bands.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. mdpi.com The resulting ATR-IR spectrum of this compound would be very similar to its transmission FTIR spectrum, with the same characteristic bands expected. mdpi.com However, the relative intensities of the peaks may differ slightly due to the nature of the measurement. This technique is particularly useful for obtaining high-quality spectra of solid materials like this compound. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of a molecule. For this compound, key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically a strong and sharp band, is a prominent feature in the Raman spectra of aromatic compounds. Other ring deformation and stretching modes will also be visible.

C-F Vibrations: Carbon-fluorine bonds also give rise to characteristic Raman signals, although their intensity can vary.

C-H and O-H Vibrations: While the O-H stretching vibration is typically weak in Raman spectroscopy, the aromatic C-H stretching and bending modes can be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. For this compound (C₆H₃F₃O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 148.01 g/mol ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es In a GC-MS analysis of this compound, the compound would first travel through a GC column and elute at a specific retention time, which aids in its identification. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. csic.es

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbitals) and predict the reactivity of molecules. For fluorinated phenols, DFT calculations are instrumental in understanding how the number and position of fluorine atoms influence the molecule's properties.

While specific DFT studies focusing exclusively on 2,3,5-trifluorophenol are not extensively documented in the reviewed literature, research on related fluorophenols provides a framework for understanding its probable characteristics. For instance, DFT has been employed to calculate the deprotonation energies of a series of fluoro-substituted phenols, showing that increasing fluorination generally leads to higher acidity. tandfonline.combiochempress.com Studies on other isomers, like 2,3,4-trifluorophenol (B133511), suggest that DFT can be used to map charge distribution and predict the regioselectivity of electrophilic substitution reactions. For a series of halogenated phenols, DFT calculations at the B3LYP/6-31G* level have been used to derive theoretical descriptors like standard entropy (Sθ) and the most negative atomic net charges (q-), which are then used to build Quantitative Structure-Activity Relationship (QSAR) models for predicting toxicity. nih.gov

It is a common practice in computational studies to use DFT to optimize molecular geometry and calculate key electronic properties. For a molecule like this compound, DFT could be used to determine parameters such as:

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting chemical reactivity and electronic transitions.

Atomic Charges: To understand the charge distribution across the molecule.

These calculations help in predicting the compound's reactivity in various chemical reactions and its potential interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. epa.gov This technique allows for the examination of how molecules interact with each other and their environment, providing insights into dynamic processes.

While no specific MD simulation studies detailing the reaction pathways of this compound were found in the searched literature, studies on similar molecules illustrate the potential of this technique. For example, detailed MD and quantum mechanics studies on 2,4,6-trifluorophenol (B1297822) have been used to elucidate its defluorination mechanism by a dehaloperoxidase enzyme. tandfonline.com In such studies, MD simulations can track the substrate as it binds to the enzyme's active site, revealing key interactions like hydrogen bonding and π-stacking that lock the molecule in place for the reaction to occur. tandfonline.com By simulating the system's dynamics, researchers can identify stable conformations and extract representative structures for higher-level quantum mechanics calculations to map out the energetics of the reaction pathway. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific physicochemical property. tandfonline.com These models are extensively used in environmental science and drug discovery to predict the properties of compounds, thereby prioritizing synthesis and testing. tandfonline.comrutgers.edu

The logarithm of the octanol-water partition coefficient, Log P, is a critical parameter that measures a compound's lipophilicity (its preference for a fatty, non-polar environment versus a watery, polar one). Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. molinspiration.com

| Compound | Predicted Log P (iLOGP) | Source |

|---|---|---|

| This compound | 1.61 | Ambeed ambeed.com |

This interactive table shows the predicted lipophilicity of this compound. The iLOGP is an in-house physics-based prediction method.

The EPA's CompTox Chemicals Dashboard also provides predictions for the functional use of this compound based on Quantitative Structure-Use Relationship (QSUR) models, which share principles with QSAR. These models predict a high probability for its use as a flame retardant and antimicrobial agent. epa.gov

The Topological Polar Surface Area (TPSA) is another important molecular descriptor used in drug discovery to predict the transport properties of molecules. It is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. peter-ertl.com TPSA has been shown to correlate well with passive intestinal absorption and blood-brain barrier penetration. peter-ertl.com

The TPSA is calculated based on the summation of fragment contributions, making it a very fast method suitable for screening large libraries of virtual compounds. peter-ertl.com For this compound, the TPSA has been computationally predicted.

| Compound | Predicted TPSA (Ų) | Source |

|---|---|---|

| This compound | 20.23 | Ambeed ambeed.com |

This interactive table displays the predicted Topological Polar Surface Area for this compound.

Frontier Orbital Analysis (HOMO/LUMO)

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in computational chemistry for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. upb.ro

Detailed Research Findings

Computational studies on various fluorophenols consistently show that the number and position of fluorine substituents significantly influence the energies of the frontier orbitals. The high electronegativity of fluorine atoms generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted phenol (B47542). This effect is due to the strong inductive electron-withdrawing nature of fluorine.

For instance, theoretical studies on monofluorophenols have shown that the substitution pattern (ortho, meta, para) results in distinct electronic properties. nih.govacs.org The position of the fluorine atom alters the molecular dipole moment and the distribution of electron density in the aromatic ring, which in turn affects the energies of the π and π* orbitals that typically constitute the HOMO and LUMO in these systems.

In polyfluorinated phenols, these effects are cumulative. Research on compounds like 2,3,6-trifluorophenol (B39209) and 3,4,5-trifluorophenol (B1223441) indicates that increasing the number of fluorine atoms leads to a progressive lowering of the HOMO and LUMO energies. rsc.orgacs.org This increased stabilization can impact the molecule's reactivity and its interactions in biological or chemical systems. The HOMO-LUMO gap is also modulated by the substitution pattern, which can affect the wavelength of maximum absorption in UV-visible spectroscopy.

Although a precise data table for this compound cannot be presented, a qualitative understanding suggests that its HOMO and LUMO energies would be significantly lower than those of phenol and monofluorophenols. The specific energy values would be dependent on the interplay of the inductive effects of the three fluorine atoms at the 2, 3, and 5 positions. Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these properties. upb.ro

Applications of 2,3,5 Trifluorophenol in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Compounds

2,3,5-Trifluorophenol is a key starting material for the synthesis of more intricate fluorinated organic structures. guidechem.com Its utility is demonstrated in both chemical and biochemical transformations.

In the field of biotechnology and biochemistry, this compound has been used as a precursor in the enzymatic synthesis of fluorinated amino acids. For instance, research has detailed the synthesis of 2,3,5-trifluorotyrosine using this compound. dokumen.pub Furthermore, studies on the microbial degradation of fluorinated aromatic compounds have shown that various bacterial strains can transform this compound into metabolites like 3,5-difluorocatechol and 2,3,5-trifluoromuconate. scribd.comnih.gov These transformations highlight its role as a substrate in exploring and elucidating biochemical pathways. scribd.comnih.gov

In materials science and catalysis, it is listed as a component in the development of multicoordinated metal complexes used as catalysts in metathesis reactions. google.com

Table 1: Examples of Compounds Synthesized from this compound

| Precursor | Resulting Compound/Intermediate | Application Area |

|---|---|---|

| This compound | 2,3,5-Trifluorotyrosine | Biochemical Synthesis dokumen.pub |

| This compound | 3,5-Difluorocatechol | Microbial Degradation Studies scribd.com |

| This compound | 3-(2,3,5-Trifluorophenoxy)azetidine | Pharmaceutical Synthesis google.com |

| This compound | Substituted Pyrrolopyrimidines | JAK Inhibitors (Pharmaceutical) google.com |

| This compound | Substituted Sulfonamides | Nav1.7 Inhibitors (Pain Treatment) googleapis.comgoogle.com |

Intermediate in Pharmaceutical Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. dokumen.pub Consequently, fluorinated building blocks like this compound are classified as important pharmaceutical intermediates. guidechem.comfinetechnology-ind.com

This compound has been explicitly cited as a key starting material in the synthesis of several classes of active pharmaceutical ingredients (APIs) under investigation for various therapeutic applications.

JAK Inhibitors: A patent for novel heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines, which act as Janus kinase (JAK) inhibitors for treating autoimmune disorders and cancer, describes a compound prepared using this compound as a starting material. google.com

Nav1.7 Inhibitors for Pain: In the search for new treatments for pain, this compound has been used in the synthesis of sulfonamide derivatives that act as inhibitors of the Nav1.7 voltage-gated sodium channel. googleapis.comgoogle.com

Modulators of Neurotransmission: Patent literature discloses the synthesis of novel azetidine (B1206935) derivatives, such as 3-(2,3,5-trifluorophenoxy)azetidine, from this compound. google.com These compounds are designed as modulators of cortical catecholaminergic neurotransmission and are being investigated for disorders of the nervous system. google.com

Serotonin-Related Disease Treatment: The compound has been used to synthesize piperazinyl pyrazines, such as 2-[2-(2,3,5-Trifluorophenoxy)ethoxy]-3-(1-piperazinyl)pyrazine, which have potential applications in treating serotonin-related diseases. google.com.pg

Beyond its role in synthesizing potential drug candidates, this compound is also employed in fundamental medicinal chemistry research to probe biological mechanisms. In one notable study, it was used as part of a series of substituted phenolates to investigate the nature of hydrogen bonding within the oxyanion hole of the enzyme ketosteroid isomerase. nih.gov By observing changes in NMR chemical shifts as phenolates with varying pKa values (including this compound) bound to the enzyme, researchers could model the charge accumulation that occurs during the enzymatic reaction, providing insights into electrostatic contributions to catalysis. nih.gov

Precursor in Agrochemical Formulations

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and selective pesticides. guidechem.com Fluorinated precursors are used to create active ingredients for products that protect crops from weeds, fungi, and insects. This compound is identified as a precursor for pesticide intermediates. globalchemmall.com

General research indicates that trifluorophenols are utilized in the production of herbicides and fungicides due to their stability and reactivity. guidechem.com The incorporation of a trifluorophenyl group can lead to agrochemicals with improved potency and better environmental profiles. However, specific examples of commercial herbicides or fungicides synthesized directly from this compound are not prominently featured in the reviewed scientific and patent literature.

Role in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a principle that is extensively leveraged in materials science and polymer chemistry. This compound, as a member of the fluorinated phenol (B47542) family, is a valuable precursor and building block in the synthesis of advanced materials. The strategic placement of fluorine atoms on the phenol ring imparts unique characteristics to the resulting materials, including enhanced thermal stability, chemical inertness, and specific electronic properties.

Development of Fluorinated Liquid Crystal Materials

Fluorinated compounds are integral to the production of modern liquid crystal displays (LCDs), particularly for thin-film transistor (TFT) technologies. alfa-chemistry.com The inclusion of fluorine in liquid crystal molecules influences key characteristics such as dielectric anisotropy, viscosity, and optical anisotropy. rsc.org

While its isomer, 3,4,5-trifluorophenol (B1223441), is more commonly cited as a key intermediate for fourth-generation TFT color liquid crystal materials, this compound is relevant in this context as a known impurity generated during the synthesis of 3,4,5-trifluorophenol. alfa-chemistry.comgoogle.com The high purity required for liquid crystal applications necessitates the removal of such isomers, highlighting the fine-tuning needed in the synthesis process to achieve desired performance metrics. google.com The synthesis of difluorooxymethylene-bridged liquid crystals, for example, utilizes halo-substituted phenols like 3,4,5-trifluorophenol. sigmaaldrich.com The presence of fluorine atoms in these structures is crucial for creating materials with the low viscosity and high resistivity suitable for advanced displays like TFT-LCDs. alfa-chemistry.comgoogle.com

The general utility of trifluorophenols in this field is tied to the unique electronic effects of the fluorine atoms, which help to optimize the performance and stability of the final display devices. alfa-chemistry.comrsc.org

Enhancement of Thermal Stability and Chemical Resistance in Polymers

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its presence in a polymer backbone or side chain significantly enhances the material's stability. Fluorinated phenols are used as monomers or modifying agents to create polymers with superior thermal and chemical resistance.

Research has shown that incorporating fluorinated phenols into polymer structures leads to materials with valuable properties. For instance, the oxidative polymerization of fluorophenols can produce poly(oxyfluorophenylene)s, which are noted for their excellent heat resistance and chemical stability. google.com Similarly, fluorinated polyurethanes exhibit high thermal stability and robust resistance to acids, alkalis, and solvents. mdpi.com The synthesis of fluorinated novolak resins, used in photoresist compositions, further demonstrates the role of fluorophenols in creating thermally stable materials. google.com

While direct studies on polymers derived exclusively from this compound are not extensively detailed, the principles are well-established with closely related isomers. For example, 3,4,5-trifluorophenol is used to synthesize 3,4,5-trifluorophenoxymethyl-substituted polystyrene. sigmaaldrich.comlookchem.com The table below summarizes polymers synthesized using related fluorophenols, illustrating the benefits of fluorine incorporation.

| Polymer Type | Fluorinated Monomer/Precursor | Key Properties |

| Poly(oxyfluorophenylene) | 2,3,5,6-Tetrafluorophenol (B1216870) | Excellent heat resistance, chemical stability. google.com |

| Fluorinated Polyurethane | Fluorinated diols/diisocyanates | High thermal stability, good mechanical properties, excellent chemical resistance. mdpi.com |

| Fluorinated Novolak Resin | Fluorinated phenols | Enhanced thermal properties for photoresist applications. google.com |

| Substituted Polystyrene | 3,4,5-Trifluorophenol | Functionalized polymer with potential for specific applications. sigmaaldrich.comlookchem.com |

Catalysis and Ligand Design

The electronic properties of the trifluorophenyl group, characterized by strong electron-withdrawing effects, make it a candidate for use in catalysis and the design of specialized ligands.

Borate-Catalyzed Amidation Reactions

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental reaction in chemical synthesis. Research has shown that borate (B1201080) esters derived from fluorinated phenols can be highly effective catalysts for this transformation. Specifically, studies have highlighted the exceptional performance of catalysts derived from the isomer 3,4,5-trifluorophenol. rsc.org

Tris(3,4,5-trifluorophenyl) borate, which can be synthesized from 3,4,5-trifluorophenol and a boron source like BH₃·SMe₂, has proven to be a highly effective catalyst for amidations, particularly with challenging substrates such as electron-poor amines. rsc.orgrsc.org This catalyst system allows for efficient amide bond formation under relatively mild conditions. rsc.org The high reactivity is attributed to the electronic nature of the trifluorophenyl groups. researchgate.net While this research focuses on the 3,4,5-isomer, it underscores the potential of fluorinated phenolic structures in developing powerful catalytic systems.

Design of Fluorinated Ligands for Supramolecular Systems

The design of ligands is crucial for controlling the reactivity and stability of metal complexes used in catalysis and for constructing complex supramolecular assemblies. The introduction of fluorine into a ligand structure can modulate its electronic properties and introduce new non-covalent interactions, such as halogen bonding.

While specific research detailing the use of this compound in ligand design is limited, studies on related compounds demonstrate the principle. The reactivity of metal complexes can be tuned by the electronic nature of their ligands. researchgate.net For example, the oxidation-reduction potential of copper complexes used in the polymerization of fluorophenols is regulated by the associated ligands. google.com The electron-withdrawing trifluorophenyl group can influence the metal center's properties, potentially enhancing catalytic activity or stabilizing specific oxidation states. The study of trihalophenols, including 2,4,6-trifluorophenol (B1297822), in reactions with iron(IV)-oxo species further illustrates how fluorinated phenols interact within complex coordination spheres. researchgate.net

Reagent in Analytical Chemistry

In analytical chemistry, reagents are selected for their specific reactivity or properties that enable the detection and quantification of other substances. Fluorinated compounds can serve as useful reagents or markers due to their distinct properties. For instance, the isomer 2,3,4-trifluorophenol (B133511) is utilized as a reagent to help detect and quantify other compounds, providing reliable analytical methods. chemimpex.com Another isomer, 2,4,6-trifluorophenol, has potential applications in indirect enzyme-linked immunosorbent assay (ELISA) techniques, where its chemical properties facilitate the measurement of target molecules. lookchem.com These examples with related isomers suggest the potential utility for the broader class of trifluorophenols in developing analytical methods.

Environmental and Toxicological Research Aspects

Biodegradation Pathways and Environmental Fate

The environmental persistence of 2,3,5-Trifluorophenol is largely determined by its susceptibility to microbial degradation. Research has focused on identifying microorganisms capable of metabolizing this compound and elucidating the biochemical pathways involved.

Microbial degradation is a primary mechanism for the removal of xenobiotic compounds from the environment. cardiff.ac.uk Studies have identified specific bacterial and fungal strains capable of transforming this compound.

The yeast-like fungus Exophiala jeanselmei has been shown to possess a broad substrate specificity, enabling it to transform phenols with multiple fluorine substituents, including this compound. nih.gov Similarly, various strains of the bacterium Rhodococcus have been investigated for their ability to degrade fluorophenols. researchgate.net Research on Rhodococcus opacus 1G, in particular, has provided detailed insights into the degradation process. oup.com These studies often utilize ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for tracking the metabolic fate of fluorinated compounds and identifying intermediate products. nih.govresearchgate.net

However, the efficiency of degradation is influenced by the number and position of fluorine atoms. For instance, in studies with E. jeanselmei, it was observed that the degradation process becomes more challenging as the number of fluorine substituents on the phenol (B47542) ring increases. nih.gov

| Microorganism | Key Findings | References |

|---|---|---|

| Exophiala jeanselmei | Capable of transforming this compound into corresponding catechols. However, further degradation is inhibited. | nih.gov |

| Rhodococcus opacus 1G | Catalyzes the preferential oxidative dehalogenation of 2-fluorophenols, including this compound. | oup.com |

| Various Rhodococcus species | Exhibit differing biodegradation pathways and regioselectivity in the initial hydroxylation step. Some possess phenol hydroxylases that catalyze oxidative defluorination. | researchgate.net |

The initial and most critical step in the aerobic degradation of halogenated aromatic compounds is hydroxylation, a reaction catalyzed by hydroxylase enzymes. This process can lead to oxidative biodehalogenation, where a halogen substituent is replaced by a hydroxyl group.

In the case of this compound, which has fluorine atoms ortho to the hydroxyl group (at C2), the phenol hydroxylase from Rhodococcus opacus 1G preferentially catalyzes oxidative defluorination at this C2 position over hydroxylation at the non-fluorinated C6 position. oup.com This initial hydroxylation leads to the formation of catechol-type intermediates. oup.com

While microorganisms like E. jeanselmei can convert this compound to its corresponding catechol, the subsequent steps can be inhibited. The presence of fluorine atoms on the catechol ring, particularly at positions ortho to the hydroxyl groups, can block the activity of key ring-cleavage enzymes like catechol 1,2-dioxygenase. nih.gov This leads to the accumulation of fluorinated catechols and their ring-fission products, fluoromuconates, effectively halting the degradation pathway at this stage. nih.gov In contrast, with R. opacus 1G, while the ring-fission of some fluorocatechols may be inhibited to an extent, the subsequent fluorinated muconates appear to be readily degraded further. oup.com

A direct consequence of successful oxidative biodehalogenation is the release of the halogen as a halide ion into the medium. The concomitant formation of fluoride (B91410) anions is a clear indicator that the carbon-fluorine bond has been cleaved. oup.com In studies with Rhodococcus opacus 1G, the degradation of 2-fluorophenol (B130384) derivatives, including this compound, results in the formation of fluoride anions. oup.com However, the efficiency of fluoride release varies depending on the substrate. For example, the most efficient fluoride release was observed with 2,5-difluorophenol (B1295083) and 2,4,5-trifluorophenol, which primarily form 4-fluorocatechols as initial products. oup.com The accumulation of intermediate metabolites, such as fluorocatechols and fluoromuconates, can occur if downstream enzymes in the degradation pathway are inhibited, as seen in E. jeanselmei. nih.gov

Ecotoxicological Considerations

The potential impact of this compound on the environment and living organisms is a key area of toxicological research. This includes its effects on various environmental compartments and its interaction with biological systems.

Specific ecotoxicological data for this compound is limited in the available literature. However, data for the closely related isomer, 3,4,5-Trifluorophenol (B1223441), indicates that trifluorophenols as a class are toxic to aquatic life. sigmaaldrich.comtcichemicals.com Safety data for 3,4,5-Trifluorophenol classifies it as toxic to aquatic life with long-lasting effects. sigmaaldrich.comtcichemicals.comnih.gov Standard ecotoxicity tests on this isomer have provided specific values for its impact on representative aquatic organisms. It is important to note that the following data pertains specifically to 3,4,5-Trifluorophenol and may not be representative of the 2,3,5-isomer.

| Organism | Endpoint | Value | Exposure Time | Reference |

|---|---|---|---|---|

| Danio rerio (Zebra fish) | LC50 (Lethal Concentration, 50%) | 7.5 mg/L | 96 hours | sigmaaldrich.com |

| Daphnia magna (Water flea) | EC50 (Effective Concentration, 50%) | 5.1 mg/L | 48 hours | sigmaaldrich.com |

| Desmodesmus subspicatus (Green algae) | IC50 (Inhibitory Concentration, 50%) | 18.4 mg/L | 72 hours | sigmaaldrich.com |

| Activated sludge | EC50 | 17.3 mg/L | 3 hours | sigmaaldrich.com |

Furthermore, biodegradability tests on 3,4,5-Trifluorophenol showed that it is not readily biodegradable, with only 1% degradation observed, suggesting potential persistence in the environment. sigmaaldrich.com The strong carbon-fluorine bond generally confers resistance to degradation.

Information on the specific interactions of this compound with biological systems is not extensively detailed in dedicated toxicological studies. However, its use as a precursor in biochemical research provides some insight. For example, this compound has been used in the enzymatic synthesis of 2,3,5-trifluorotyrosine. This unnatural amino acid is then site-specifically incorporated into proteins, allowing researchers to probe the mechanisms of biological processes like proton-coupled electron transfer (PCET) in enzyme active sites.

Toxicological data for the related isomer 3,4,5-Trifluorophenol shows that upon oral administration in rats, it can be resorbed through the gastrointestinal tract, leading to systemic effects. europa.eu Observed signs of toxicity included locomotor disturbance and dyspnea. europa.eu Subacute toxicity studies indicated that the liver is a target organ, with effects such as increased liver weights and hepatocellular hypertrophy noted at higher doses. europa.eu These effects were largely reversible, suggesting that the substance can be eliminated from the body, likely via the kidneys due to its low molecular weight. europa.eu

Metabolism and Bioactivity Research

Research into the metabolism of fluorinated phenols, such as this compound, indicates that they can undergo enzymatic degradation in biological systems. A primary metabolic pathway is oxidative biodehalogenation, where microbial enzymes facilitate the removal of fluorine atoms from the aromatic ring. This process often involves the initial oxidation of the phenol to form intermediates like fluorocatechols, which are subsequently broken down further. Computational studies on the defluorination of 2,4,6-trifluorophenol (B1297822) by dehaloperoxidase enzymes suggest a mechanism that begins with a hydrogen atom abstraction from the phenolic hydroxyl group. acs.org This initial step forms a radical intermediate that is key to the subsequent removal of fluorine. acs.org

The bioactivity of trifluorophenols is an area of active investigation. Their unique structure, featuring highly electronegative fluorine atoms on a phenolic ring, allows them to interact with various biological macromolecules and modulate biochemical pathways. Potential biological activities include enzyme inhibition and antioxidant effects. For instance, studies have utilized this compound as a molecular probe to investigate the active sites of enzymes. plos.org

The mechanism of action for this compound and related compounds is rooted in their chemical structure. The presence of fluorine atoms enhances the molecule's ability to form strong hydrogen bonds and participate in hydrophobic interactions, which governs its engagement with biological targets. These interactions can lead to the modulation of cellular processes, often through the inhibition of specific enzymes.

A specific example of a molecular target is the enzyme ketosteroid isomerase (KSI). In a study designed to probe the enzyme's active site, this compound was used as a competitive inhibitor. plos.org The phenolate (B1203915) form of the compound binds within the enzyme's oxyanion hole, a critical feature of the active site composed of Tyr16 and protonated Asp103. plos.org This binding demonstrated that the enzyme's active site could accommodate and interact with substituted phenols, providing insight into the electrostatic environment of the catalytic machinery. plos.org Such studies highlight how this compound can serve as a tool to explore the molecular function of specific proteins.

Halogenated phenolic compounds are recognized as potential endocrine disruptors, partly due to their ability to interfere with the enzymes that regulate thyroid hormones. nih.govnih.gov Deiodinases are a key class of such enzymes; these selenocysteine-containing proteins are responsible for the activation and inactivation of thyroid hormones. nih.gov Specifically, they catalyze the conversion of the primary secreted thyroid hormone, thyroxine (T4), into the more biologically potent 3,5,3'-triiodothyronine (T3). nih.gov

Research on a range of halogenated phenolic contaminants has shown they can inhibit deiodinase activity in human liver microsomes in a dose-dependent manner. nih.gov While studies often focus on brominated and chlorinated compounds, it has been noted that fluorinated analogues also possess this inhibitory potential, although iodinated phenolics are generally the most potent. nih.gov The inhibition of deiodinases can disrupt thyroid hormone homeostasis, which is critical for regulating metabolism, growth, and development. nih.govacs.org

Another critical enzyme system involved in thyroid hormone regulation is sulfotransferases (SULTs). These enzymes also face inhibition from halogenated phenolics. nih.gov Studies have demonstrated that compounds like 2,4,6-trihalogenated phenols are potent inhibitors of 3,3'-T2 sulfation. nih.gov The mechanism of inhibition by related compounds has been identified as non-competitive, suggesting they bind to a site other than the active site to alter the enzyme's function. nih.gov

Interactive Table: Inhibition of Thyroid Hormone-Regulating Enzymes by Halogenated Phenolics This table summarizes findings on the inhibition of deiodinases and sulfotransferases by various halogenated phenolic compounds, providing context for the potential activity of trifluorophenols. IC₅₀ represents the concentration of an inhibitor where the response (or binding) is reduced by half.

| Compound Class | Target Enzyme | General Finding | Potency Ranking (Inhibitors) | Reference |

| Halogenated Phenolics | Deiodinases (DI) | Inhibition of T4 to T3 conversion. | Iodinated > Brominated > Chlorinated > Fluorinated | nih.gov |

| 2,4,6-Trihalogenated Phenols | Sulfotransferases (SULT) | Potent inhibitors of 3,3'-T2 sulfation. | 2,4,6-tribromophenol (IC₅₀: 3.8 nM) was a strong inhibitor. | nih.gov |

| Hydroxylated Polybrominated Diphenyl Ethers (OH-BDEs) | Sulfotransferases (SULT) | Inhibition with IC₅₀ values in the low nM range. | Varies by congener. | nih.gov |

Antioxidant Properties of Phenolic Compounds

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. actapol.net This action helps to mitigate oxidative stress within cells, a process linked to various forms of cellular damage.

While extensive data specific to this compound is limited in publicly available literature, related trifluorophenol isomers have been noted for their potential as antioxidants. The fundamental chemical structure of a phenol allows it to act as a radical scavenger. The presence and position of electron-withdrawing fluorine atoms on the aromatic ring can modulate this antioxidant capacity by influencing the bond dissociation enthalpy of the phenolic O-H bond. nih.gov The electronegativity of fluorine atoms affects the electronic properties of the phenol, which in turn can influence its reactivity towards free radicals. nih.gov

Advanced Research Questions in Environmental Toxicology

The study of this compound within environmental toxicology is still developing. Based on current knowledge of related fluorinated and halogenated compounds, several advanced research questions are paramount for understanding its environmental and health implications.

Endocrine Disruption Potential: Given that halogenated phenolics can inhibit key thyroid-regulating enzymes like deiodinases and sulfotransferases, a critical question is: What is the specific inhibitory potency (e.g., IC₅₀) of this compound and its metabolites on these enzyme systems, and what are the in vivo consequences of environmental exposure levels for thyroid homeostasis in wildlife and human populations? nih.govnih.gov

Bioaccumulation and Trophic Transfer: Due to the stability of the carbon-fluorine bond, organofluorine compounds can be persistent in the environment. nih.gov An important research area is to determine the bioaccumulation potential of this compound in aquatic and terrestrial food webs. Does it biomagnify, and what are the sublethal effects on organisms at higher trophic levels?

Metabolic Pathways and Metabolite Toxicity: While oxidative biodehalogenation is a known metabolic pathway, the efficiency and byproducts of this process for this compound across different environmentally relevant microbial communities are not well understood. Future research should aim to identify the specific metabolites formed and assess their own toxicological profiles, as they may be more or less toxic than the parent compound.

Mixture Effects and Co-contaminant Interactions: In the environment, organisms are exposed to a complex mixture of chemicals. A significant research question is how this compound interacts with other common environmental contaminants (e.g., other halogenated compounds, pesticides, heavy metals). Do these interactions result in additive, synergistic, or antagonistic toxic effects? researchgate.net

Developmental Neurotoxicity: Since thyroid hormones are essential for normal brain development, and given the potential for this compound to interfere with thyroid regulation, a crucial area of investigation is its potential as a developmental neurotoxicant. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

Future research is increasingly focused on developing synthetic routes to 2,3,5-trifluorophenol and its derivatives that are not only efficient but also align with the principles of green chemistry. ijsetpub.com The goal is to move away from traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. ijsetpub.comgoogle.com

Key areas of exploration include:

Catalytic Processes: The development of novel catalysts is a cornerstone of sustainable synthesis. Research is directed towards discovering catalysts that can facilitate the production of trifluorophenols with high selectivity and efficiency, thereby reducing energy consumption and waste. ijsetpub.com For instance, recent studies have shown that a 3,4,5-trifluorophenol (B1223441) borate (B1201080) catalyst is highly effective for challenging amidation reactions, and importantly, can be generated in situ, simplifying the process. rsc.org